REACTION_CXSMILES
|
[OH-:1].[K+].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4]>>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4] |f:0.1,3.4.5.6.7.8|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
20% colloidal alumina (AL-20, PQ Corp.) was stirred into this solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distilled water
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
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STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
colloidal silica (HS-40, DuPont) was added to the mixture (
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |